Home > Products > Screening Compounds P134593 > Deacetylravidomycin
Deacetylravidomycin -

Deacetylravidomycin

Catalog Number: EVT-10946017
CAS Number:
Molecular Formula: C29H31NO8
Molecular Weight: 521.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Deacetylravidomycin is an organic heterotricyclic compound and an organooxygen compound.
Source

Deacetylravidomycin is primarily isolated from the fermentation products of Micromonospora species. These actinomycetes are known for their ability to produce a variety of bioactive compounds, including antibiotics. The discovery of deacetylravidomycin has contributed to the exploration of microbial metabolites in drug discovery and development.

Classification

Deacetylravidomycin falls under the category of macrolide antibiotics. This classification is based on its structural characteristics, which include a large lactone ring and sugar moieties. The compound exhibits antibacterial properties, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis Analysis

Methods

The total synthesis of deacetylravidomycin M has been accomplished using several synthetic strategies. One notable approach involves a [2+2+2] cycloaddition reaction, which allows for the construction of complex molecular architectures. This method was pivotal in revising the structure of deacetylravidomycin M, confirming its stereochemistry and functional groups.

Technical Details

The synthesis typically includes key steps such as aryl C-glycosidation and azido-bearing intermediates, which are crucial for assembling the final product. The synthetic route has been optimized to enhance yield and purity, demonstrating the feasibility of producing this compound in a laboratory setting for further research and application.

Molecular Structure Analysis

Structure

Deacetylravidomycin features a complex molecular structure characterized by a large lactone ring and multiple functional groups, including hydroxyl and amino groups. The specific arrangement of these groups contributes to its biological activity.

Data

The molecular formula for deacetylravidomycin is C₁₈H₁₉N₃O₅, with a molecular weight of 357.35 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate its structure and confirm its identity.

Chemical Reactions Analysis

Reactions

Deacetylravidomycin participates in various chemical reactions that can modify its structure and enhance its pharmacological properties. Key reactions include hydrolysis, which can generate active metabolites, and acylation reactions that may alter its antibacterial efficacy.

Technical Details

The reactivity profile of deacetylravidomycin suggests potential pathways for structural modification, which can be explored to develop new derivatives with improved therapeutic profiles. Understanding these reactions is essential for optimizing the compound's use in clinical settings.

Mechanism of Action

Process

The mechanism by which deacetylravidomycin exerts its antibacterial effects involves inhibition of protein synthesis in bacterial cells. It binds to the ribosomal subunit, disrupting the translation process essential for bacterial growth and replication.

Data

Studies have shown that deacetylravidomycin effectively inhibits interleukin-4 signal transduction pathways, highlighting its potential role in modulating immune responses alongside its antibiotic properties. This dual action may provide therapeutic benefits in treating infections with inflammatory components.

Physical and Chemical Properties Analysis

Physical Properties

Deacetylravidomycin is typically presented as a white to off-white solid with moderate solubility in organic solvents such as methanol and dimethyl sulfoxide. Its melting point and specific optical rotation have been characterized to aid in purity assessment.

Chemical Properties

The compound exhibits stability under acidic conditions but may degrade under alkaline environments or prolonged exposure to light. Its chemical reactivity allows for further derivatization, making it an attractive candidate for medicinal chemistry applications.

Applications

Scientific Uses

Deacetylravidomycin has garnered interest in various scientific fields due to its potent antibacterial activity. It is being investigated for potential applications in treating resistant bacterial infections and could serve as a lead compound for developing new antibiotics. Additionally, its immunomodulatory effects open avenues for research into therapies targeting autoimmune diseases or inflammatory conditions.

Discovery and Taxonomic Origins of Deacetylravidomycin

Initial Isolation From Streptomyces ravidus S50905 Fermentation

Deacetylravidomycin was first isolated from the fermentation broth of Streptomyces ravidus strain S50905 under optimized culture conditions. The strain was cultivated in a specialized medium containing sodium anthraquinone-beta-sulfonate, which significantly enhanced antibiotic production. During fermentation monitoring, researchers observed the simultaneous production of three structurally related compounds: ravidomycin, deacetylravidomycin, and a previously unidentified derivative later characterized as deacetylravidomycin N-oxide. The isolation process employed sequential solvent extraction and chromatographic techniques, yielding deacetylravidomycin as a yellow amorphous solid with distinct spectroscopic properties [1].

Structural characterization through NMR and mass spectrometry revealed deacetylravidomycin as an angucycline-class polyketide featuring a tetracyclic benz[a]anthracene quinone core structure. Unlike its precursor ravidomycin, deacetylravidomycin lacks the acetyl group on the amino sugar moiety (ravidosamine), resulting in a free hydroxyl group at that position. This structural difference significantly influences its biological activity profile. The compound was further confirmed through chemical synthesis from deacetylravidomycin, establishing an unambiguous synthetic route to this natural product [1] [3].

Table 1: Key Fermentation Parameters for Deacetylravidomycin Production

ParameterSpecificationSignificance
Producer StrainStreptomyces ravidus S50905Primary source of deacetylravidomycin
Media AdditiveSodium anthraquinone-beta-sulfonateEnhances antibiotic production
Co-produced AnalogsRavidomycin, Deacetylravidomycin N-oxideIndicates branching in biosynthetic pathway
ChromatographySilica gel and reverse-phase HPLCPrimary purification techniques
Molecular FormulaC₂₈H₂₉NO₈Determined via high-resolution mass spectrometry
Structural ConfirmationChemical synthesis from deacetylravidomycinValidated structural assignment

Taxonomic Characterization of Producer Actinomycetes

Streptomyces ravidus S50905, the producing organism of deacetylravidomycin, belongs to the family Streptomycetaceae within the order Actinomycetales. This Gram-positive, filamentous bacterium exhibits characteristic morphological features of streptomycetes, including the formation of branched substrate mycelium and aerial hyphae that differentiate into chains of spores. The strain displays a greyish aerial spore mass and produces a yellow substrate mycelium on International Streptomyces Project (ISP) media 2 and 4, with no observable soluble pigment production [1] [6].

Taxonomic classification was confirmed through polyphasic approaches including 16S ribosomal RNA gene sequencing, which placed the strain within the Streptomyces ravidus clade. Chemotaxonomic analyses revealed the presence of LL-diaminopimelic acid in the cell wall, MK-9(H₆) and MK-9(H₈) as major menaquinones, and a fatty acid profile dominated by iso-C₁₆:₀ and anteiso-C₁₅:₀. These characteristics align with the genus Streptomyces and specifically support its classification as Streptomyces ravidus. The strain's ability to produce deacetylravidomycin under specific fermentation conditions represents a specialized metabolic capability within this taxon [1] [6] [9].

Biosynthetic Gene Cluster Identification in Streptomyces spp.

The biosynthetic machinery responsible for deacetylravidomycin production is encoded within a type II polyketide synthase (PKS) gene cluster characteristic of angucycline biosynthesis. While the specific gene cluster for deacetylravidomycin has not been fully elucidated, genomic analyses of related angucycline producers reveal conserved features. These clusters typically contain genes encoding minimal PKS components (ketosynthase α/β heterodimer and acyl carrier protein), cyclases, oxygenases, glycosyltransferases, and tailoring enzymes responsible for structural diversification [3] [7].

The aminodeoxysugar moiety (ravidosamine) is synthesized through a pathway involving a nucleoside diphosphate (NDP)-hexose 4,6-dehydratase, aminotransferase, and methyltransferase enzymes. Comparative analysis with the gilvocarcin/chrysomycin biosynthetic pathways suggests that deacetylation likely occurs late in biosynthesis, potentially through the action of a specific esterase acting on ravidomycin. This enzymatic step represents a critical branch point in the pathway, directing metabolites toward either deacetylravidomycin or other derivatives like the N-oxide form [3] [10].

Advanced computational methods, including self-supervised deep learning approaches like BiGCARP (Biosynthetic Gene Convolutional Autoencoding Representations of Proteins), have emerged as powerful tools for identifying such biosynthetic gene clusters. These models represent BGCs as chains of functional protein domains (Pfam domains) and leverage masked language modeling to predict BGC boundaries and functions directly from genomic sequences, significantly accelerating the discovery process [10].

Comparative Analysis of Analog-Producing Streptomycete Strains

Several Streptomyces strains beyond S. ravidus S50905 produce structural analogs of deacetylravidomycin, revealing significant interspecies and intraspecies variations in biosynthetic capabilities. Streptomyces sp. Am59, isolated from a Brazilian fungus, produces six new ravidomycin analogs (1-4, 6, and 7) alongside deacetylravidomycin. This strain also produces fucomycin V (9), which shares the same aglycone as ravidomycin but features D-fucopyranose instead of D-ravidosamine, and four new fucomycin analogs (10-13) [3] [5].

Taxonomically identical Streptomyces albogriseolus strains isolated from marine sediments of the Visayan Sea demonstrate remarkable variation in antibiotic production profiles despite phylogenetic similarity. Genomic analyses reveal that all these strains harbor type I and II polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) genes, yet their biosynthetic outputs differ significantly. This suggests that bioactivity variation stems from differential expression of biosynthetic gene clusters rather than their mere presence. Metabolite profiling confirms these strains produce both shared core metabolites and unique strain-specific compounds, explaining their diverse biological activities [9].

Properties

Product Name

Deacetylravidomycin

IUPAC Name

4-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one

Molecular Formula

C29H31NO8

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3

InChI Key

ZHXCTIMNNKVMJM-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.